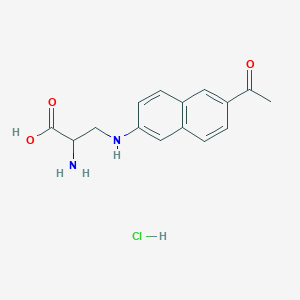

(+/-)-ANAP hydrochloride

Descripción

Historical Context of Fluorescent Amino Acid Analog Development

The quest for site-specific protein labeling began with fluorescent dyes like fluorescein isothiocyanate (FITC) in the 1950s, but these suffered from non-specific binding and bulkiness. The 21st century saw breakthroughs in bioorthogonal chemistry, culminating in the 2013 demonstration of ANAP's efficient incorporation into mammalian proteins using an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS)/tRNACUA pair. Derived from the environmentally sensitive fluorophore prodan, ANAP retains a quantum yield of 0.48 in ethanol while achieving a 70 nm Stokes shift in aqueous environments. This solvatochromic property allows researchers to monitor protein folding states through emission wavelength changes from 420 nm (nonpolar) to 490 nm (polar).

Role of (±)-ANAP in Modern Protein Engineering Paradigms

ANAP’s 273 Da molecular weight minimizes structural perturbation, enabling incorporation at buried sites inaccessible to GFP derivatives. Key applications include:

- Live-cell imaging : ANAP-labeled epidermal growth factor receptor (EGFR) showed distinct plasma membrane vs. endosomal localization patterns in HEK293 cells with <5% background fluorescence.

- Conformational sensing : In maltose-binding protein (MBP), ANAP at position 295 detected ligand-induced structural changes through a 32 nm blue shift upon maltose binding.

- tmFRET studies : Pairing ANAP with Ni2+-nitrilotriacetic acid (NTA) acceptors achieved Förster radii (R0) of 34–38 Å, ideal for monitoring domain movements in kinases.

Key Research Milestones in Bioorthogonal Probe Utilization

Propiedades

IUPAC Name |

3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCVMOWHECWHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution and Reduction Pathways

Early synthetic approaches for racemic ANAP relied on multi-step nucleophilic substitution and reduction reactions. The process begins with 6-bromo-2-naphthol as a starting material, which undergoes nitrosation to form nitroso-β-naphthol. Subsequent reduction with sodium hydrosulfite in an alkaline medium yields aminonaphthol, which is precipitated as a hydrochloride salt using concentrated HCl. This intermediate is then coupled with ethyl bromopyruvate oxime via nucleophilic substitution, followed by non-stereoselective reduction to produce racemic ANAP.

Key limitations of this method include:

-

Labor-intensive purification due to byproduct formation.

-

Lack of enantiomeric control, necessitating resolution techniques for chiral separation.

Enantiospecific Synthesis Using the Fukuyama-Mitsunobu Reaction

Stereoselective Coupling Strategy

A breakthrough in ANAP synthesis was achieved through the Fukuyama-Mitsunobu reaction , enabling enantiospecific production of L-ANAP with 51% total yield. While this method targets the L-enantiomer, its principles inform racemic synthesis by omitting chiral resolution steps:

-

Intermediate Preparation :

-

Fukuyama-Mitsunobu Coupling :

-

Deprotection and Salt Formation :

Table 1: Key Reaction Conditions for Fukuyama-Mitsunobu Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triflate Formation | Tf2O, pyridine, 0°C | 89 |

| Heck Coupling | Pd(OAc)2, P(o-tol)3, Bu4NCl, 90°C | 78 |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, 100°C | 75 |

| Mitsunobu Reaction | DIAD, PPh3, RT | 88 |

| Deprotection | HCl (conc.), MeOH, reflux | 92 |

Industrial-Scale Production Methods

Alkylation and Crystallization Techniques

A patent-published method for naphthyl ethylenediamine hydrochloride (a structural analog) provides insights into scalable ANAP synthesis:

-

Alkylation Reaction :

-

Workup and Purification :

Table 2: Industrial Process Parameters

| Parameter | Condition |

|---|---|

| Reaction Temperature | 100–115°C |

| Reflux Duration | 5–8 hours |

| Solvent for Extraction | Benzene or ethanol |

| Crystallization Agent | 4–8 M HCl |

| Final Purity | >99% (after recrystallization) |

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Critical Reaction Parameters

-

pH Control : Hydrochloride salt formation requires precise HCl stoichiometry to avoid over-acidification.

-

Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)2, Pd2(dba)3) are essential for coupling steps.

Purification and Characterization

Recrystallization Protocols

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-ANAP hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

(+/-)-ANAP hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (+/-)-ANAP hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

(±)-ANAP hydrochloride belongs to a class of environment-sensitive fluorescent probes. Key structural and functional analogues include:

| Compound | Molecular Weight | Key Features | Applications |

|---|---|---|---|

| (±)-ANAP hydrochloride | 308.76 | Amino acid analog of prodan; polarity-sensitive fluorescence | Drug discovery, protein dynamics studies |

| Prodan | 242.28 | Parent compound; solvatochromic properties, lacks amino acid modification | Membrane fluidity studies, lipid bilayers |

| Laurdan | 357.48 | Membrane-specific probe; dual emission based on hydration | Cell membrane phase studies |

| Dansyl derivatives | ~250–350 | Sulfonamide-based probes; polarity-sensitive | Protein labeling, enzyme activity assays |

(±)-ANAP distinguishes itself through its amino acid backbone, which enhances compatibility with biological systems compared to non-polar prodan .

Pharmacological Hydrochloride Salts

While (±)-ANAP hydrochloride is a research tool, other hydrochloride salts like naltrexone hydrochloride (opioid antagonist) and colesevelam hydrochloride (bile acid sequestrant) are therapeutic agents. Key differences include:

- Naltrexone Hydrochloride : Used for opioid/alcohol dependence; requires stringent USP compliance for identification and impurity profiling .

- Colesevelam Hydrochloride : A polymeric drug with complex structural validation needs to ensure equivalence in generic formulations .

- (±)-ANAP Hydrochloride: Non-therapeutic; prioritizes fluorescence sensitivity over pharmacokinetics .

Environmental Sensitivity vs. Aquatic Probes

The term "aNAP" in biogeochemical contexts (e.g., ) refers to non-algal particle absorption at 443 nm, unrelated to (±)-ANAP. This highlights the importance of contextualizing nomenclature in interdisciplinary research .

Research Findings and Limitations

Current literature on (±)-ANAP hydrochloride is sparse outside its commercial documentation. Comparative studies with prodan in peer-reviewed journals are needed to quantify sensitivity improvements.

Actividad Biológica

(+/-)-ANAP hydrochloride, a fluorescent non-canonical amino acid, has garnered significant attention in recent years for its diverse biological activities, particularly in the context of protein labeling and studying conformational changes in various membrane proteins. This article provides a comprehensive review of the biological activity of (+/-)-ANAP hydrochloride, supported by research findings, data tables, and relevant case studies.

(+/-)-ANAP hydrochloride is characterized by its unique fluorescent properties, which are sensitive to the environment surrounding the amino acid. This sensitivity allows researchers to utilize ANAP as a probe to investigate protein dynamics and interactions in real-time. The incorporation of ANAP into proteins can lead to changes in fluorescence intensity and emission wavelength, which can be quantitatively analyzed to infer conformational changes or binding events within proteins.

Table 1: Key Properties of (+/-)-ANAP Hydrochloride

| Property | Description |

|---|---|

| Molecular Weight | 218.68 g/mol |

| Solubility | Soluble in water; stable under physiological conditions |

| Fluorescence | Environment-sensitive; exhibits blue shifts in hydrophobic environments |

| Applications | Protein labeling, conformational studies, FRET assays |

Case Study: Serotonin Transporter (SERT)

A recent study demonstrated the incorporation of (+/-)-ANAP into the serotonin transporter (SERT) to investigate conformational dynamics upon ligand binding. The researchers utilized spectroscopic techniques to analyze changes in ANAP fluorescence as a function of ion and ligand binding. Significant shifts in fluorescence were observed, indicating that ANAP incorporation preserves the functional integrity of SERT while providing insights into its mechanistic behavior under different ionic conditions .

Table 2: Effects of Ion Binding on ANAP Fluorescence in SERT

| Ion Type | Fluorescence Change (%) | Emission Peak Shift (nm) |

|---|---|---|

| Na⁺ | +20.7 | +18 |

| Li⁺ | Minimal | No significant shift |

| K⁺ | -5 | Minor decrease |

Applications in Electrophysiology

The use of (+/-)-ANAP has also been explored in electrophysiological studies. For instance, ANAP was incorporated into voltage-gated sodium channels (Nav1.5) to monitor conformational changes during activation and inactivation cycles. The study highlighted that the presence of ANAP was crucial for detecting spectral shifts correlating with channel states, thereby enhancing the understanding of sodium channel dynamics .

Table 3: Electrophysiological Characteristics of Nav1.5 with ANAP Incorporation

| Condition | Peak Current Density (pA/pF) | Observed Conformational Change |

|---|---|---|

| Wild-type | 100 | Standard activation kinetics |

| Nav1.5(ANAP) | 70 | Altered inactivation kinetics |

| Nav1.5(ΔCT) | 30 | Decreased activation efficiency |

Q & A

Q. Methodological Insight :

- Calibration : Pre-calibrate fluorescence responses using solvents of known polarity (e.g., ethanol, water) to establish a reference curve.

- Controls : Include unlabeled protein samples to account for autofluorescence.

Basic: How should (±)-ANAP hydrochloride be incorporated into recombinant proteins for environmental sensitivity assays?

The unnatural amino acid can be site-specifically introduced via amber codon suppression using orthogonal tRNA/synthetase pairs in E. coli or mammalian expression systems. Post-incorporation, validate labeling efficiency via mass spectrometry or fluorescence scanning .

Q. Experimental Design :

- Optimization : Test varying induction conditions (e.g., temperature, IPTG concentration) to maximize yield.

- Validation : Use SDS-PAGE with in-gel fluorescence imaging to confirm site-specific labeling .

Advanced: How can researchers resolve inconsistencies in fluorescence data when using (±)-ANAP hydrochloride across different experimental setups?

Discrepancies often arise from variations in solvent composition, pH, temperature, or protein conformational heterogeneity.

Q. Troubleshooting Steps :

Environmental Controls : Standardize buffer conditions (e.g., 25°C, pH 7.4) and document solvent additives (e.g., glycerol, detergents).

Conformational Traps : Use chemical denaturants (e.g., urea) or stabilizing ligands to isolate specific protein states.

Cross-Validation : Compare results with orthogonal techniques like circular dichroism (CD) or nuclear magnetic resonance (NMR) .

Advanced: What strategies are recommended for integrating (±)-ANAP hydrochloride data with structural biology techniques (e.g., cryo-EM, X-ray crystallography)?

Q. Multi-Method Workflow :

- Fluorescence-Guided Sampling : Use (±)-ANAP’s environmental sensitivity to identify dynamic regions, then target these regions for high-resolution structural analysis.

- Cryo-EM Compatibility : Ensure labeling does not disrupt protein stability during vitrification.

- Data Correlation : Map fluorescence shifts onto structural models to infer mechanistic hypotheses (e.g., allosteric pathways) .

Basic: What analytical methods are critical for characterizing (±)-ANAP hydrochloride purity and stability?

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 280 nm) to assess purity.

- NMR : Confirm structural integrity via ¹H/¹³C spectra, particularly verifying the hydrochloride salt formation.

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify storage conditions .

Advanced: How should researchers validate (±)-ANAP hydrochloride-derived findings when conflicting literature reports exist?

Q. Validation Framework :

Assay Harmonization : Replicate published protocols exactly, including buffer composition and instrumentation settings.

Reference Standards : Use internal controls (e.g., a well-characterized protein-ANAP complex) to normalize data across labs.

Meta-Analysis : Systematically compare experimental variables (e.g., protein constructs, labeling efficiency) to identify confounding factors .

Basic: What are the best practices for storing (±)-ANAP hydrochloride to maintain its fluorescence efficacy?

- Storage : Aliquot in airtight, light-protected vials at -20°C under desiccation. Avoid freeze-thaw cycles.

- Reconstitution : Use anhydrous DMSO for stock solutions; dilute into aqueous buffers immediately before use to prevent hydrolysis .

Advanced: How can (±)-ANAP hydrochloride be used to study protein-ligand interactions with high temporal resolution?

Q. Time-Resolved Fluorescence :

- Stopped-Flow Assays : Rapidly mix labeled proteins with ligands and monitor fluorescence changes on millisecond timescales.

- Quenching Experiments : Add dynamic quenchers (e.g., acrylamide) to distinguish solvent-accessible vs. buried regions during binding .

Basic: What are the limitations of (±)-ANAP hydrochloride in probing membrane protein dynamics?

Q. Key Limitations :

- Hydrophobicity Bias : May preferentially incorporate into lipid bilayers, skewing emission signals.

- Membrane Compatibility : Use detergent-free buffers or nanodiscs to maintain protein stability while minimizing background noise .

Advanced: How can researchers address solubility challenges when working with (±)-ANAP hydrochloride in aqueous systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.